REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-])=O)[C:9]=1[OH:10])[C:5]#[N:6].C.NN>CO.[Fe](Cl)(Cl)Cl>[NH2:11][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([Br:1])[C:9]=1[OH:10])[C:5]#[N:6]
|
Name
|
22-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
96.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a Claisen adapter fitted with a thermocouple and a condenser
|
Type
|
CUSTOM
|
Details
|
capped with a septum
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washing with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red oil
|
Type
|
ADDITION
|
Details
|
A mixture of 300 ml of acetic acid and 700 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on an Isco Companion XL, 1.5 kg column
|
Type
|
WASH
|
Details
|
eluting with 3 column volumes of 30% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=C(C1O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |